molecular formula C13H21NOS B8689945 5-(Dibutylamino)thiophene-2-carbaldehyde CAS No. 159874-90-5

5-(Dibutylamino)thiophene-2-carbaldehyde

Cat. No.: B8689945
CAS No.: 159874-90-5
M. Wt: 239.38 g/mol
InChI Key: UUGVLJPYDWMYQN-UHFFFAOYSA-N
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Description

5-(Dibutylamino)thiophene-2-carbaldehyde is an organic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group and at the 5-position with a dibutylamino moiety.

The dibutylamino group enhances solubility in organic solvents compared to aromatic amino substituents (e.g., diphenylamino), while the carbaldehyde acts as an anchor for further functionalization via Knoevenagel condensation or other coupling reactions . Such properties position it as a versatile intermediate for designing dyes, sensitizers, or charge-transfer materials.

Properties

CAS No.

159874-90-5

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

5-(dibutylamino)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13-8-7-12(11-15)16-13/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

UUGVLJPYDWMYQN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(S1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Thiophene-2-carbaldehyde Derivatives

Compound Substituent Absorption λmax (nm) Key Applications Reference
5-(Dibutylamino)thiophene-2-carbaldehyde -N(C4H9)2 Not reported Organic electronics (inferred)
5-(Diphenylamino)thiophene-2-carbaldehyde -N(Ph)2 655–675 Dye-sensitized solar cells, imaging
5-(Dimethylamino)thiophene-2-carbaldehyde -N(CH3)2 Not reported Intermediate for fluorescent probes
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde -C6H4-CH3 Not reported Organic semiconductor research
  • However, diphenylamino derivatives (e.g., 5-(diphenylamino)thiophene-2-carbaldehyde) exhibit extended conjugation, leading to red-shifted absorption (λmax ~675 nm) suitable for near-infrared applications .
  • Solubility: Alkylamino groups (dimethyl, dibutyl) enhance solubility in nonpolar solvents compared to aromatic substituents, facilitating solution-processed device fabrication .

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